molecular formula C23H29NO4S B1662254 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate

Cat. No.: B1662254
M. Wt: 415.5 g/mol
InChI Key: AMTYJSWZECGJOO-BTJKTKAUSA-N
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Preparation Methods

The synthesis of BTCP maleate involves several steps:

    Formation of the benzothiophenyl group: This is typically achieved through a Friedel-Crafts acylation reaction, where benzothiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Cyclohexylation: The benzothiophenyl group is then reacted with cyclohexylmagnesium bromide in a Grignard reaction to form the cyclohexyl derivative.

    Piperidine introduction: The cyclohexyl derivative is then reacted with piperidine in the presence of a base to form the final BTCP structure.

    Maleate formation: The final step involves the reaction of BTCP with maleic acid to form BTCP maleate.

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

BTCP maleate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BTCP maleate.

Scientific Research Applications

BTCP maleate has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving dopamine transporter inhibitors and phencyclidine analogs.

    Biology: BTCP maleate is used in studies investigating the role of dopamine transporters in neurological processes and disorders.

    Medicine: It is used in preclinical studies to explore potential therapeutic applications for conditions like Parkinson’s disease and schizophrenia.

    Industry: BTCP maleate is used in the development of new pharmaceuticals targeting dopamine transporters.

Mechanism of Action

BTCP maleate exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting this transporter, BTCP maleate increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other dopamine transporter inhibitors like cocaine and methylphenidate .

Comparison with Similar Compounds

BTCP maleate is unique in its structure due to the presence of the benzothiophenyl group, which distinguishes it from other phencyclidine analogs. Similar compounds include:

BTCP maleate’s unique structure and potent dopamine transporter inhibition make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

AMTYJSWZECGJOO-BTJKTKAUSA-N

SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O

Synonyms

1-[1-(2-Benzo[b]thienyl)cyclohexyl)]piperidine maleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
Reactant of Route 2
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
Reactant of Route 3
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
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1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
Reactant of Route 5
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
Reactant of Route 6
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate

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